N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy and dimethylphenoxy groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-(2,5-dimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,4-dimethylanilino)acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide is unique due to its specific combination of methoxy and dimethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22N2O4 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-6-14(2)17(9-13)25-12-19(22)21-20-11-15-7-8-16(23-3)18(10-15)24-4/h5-11H,12H2,1-4H3,(H,21,22)/b20-11+ |
InChI Key |
UADBRDGSTLBXAS-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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